
(5-Ethoxy-3,3-dimethyl-2,5-dioxopentyl)(dimethyl)sulfanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Ethoxy-3,3-dimethyl-2,5-dioxopentyl)(dimethyl)sulfanium bromide is a chemical compound with the molecular formula C11H21BrO3S It is known for its unique structure, which includes an ethoxy group, a dimethyl group, and a sulfanium ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethoxy-3,3-dimethyl-2,5-dioxopentyl)(dimethyl)sulfanium bromide typically involves the reaction of 5-ethoxy-3,3-dimethyl-2,5-dioxopentanoic acid with dimethyl sulfide in the presence of a brominating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfanium bromide compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reactant concentrations to optimize yield and purity. Advanced purification techniques such as crystallization and chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Ethoxy-3,3-dimethyl-2,5-dioxopentyl)(dimethyl)sulfanium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanium ion to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the bromide ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted sulfanium compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5-Ethoxy-3,3-dimethyl-2,5-dioxopentyl)(dimethyl)sulfanium bromide is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various catalytic processes.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can interact with specific biomolecules, providing insights into cellular processes and molecular interactions.
Medicine
The compound’s unique structure makes it a candidate for drug development. Researchers are exploring its potential as an antimicrobial agent and its ability to modulate biological pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
Mécanisme D'action
The mechanism of action of (5-Ethoxy-3,3-dimethyl-2,5-dioxopentyl)(dimethyl)sulfanium bromide involves its interaction with molecular targets such as enzymes and receptors. The sulfanium ion can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can modulate signaling pathways and biochemical processes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-Ethoxy-3,3-dimethyl-2,5-dioxopentyl)(methyl)sulfanium chloride
- (5-Ethoxy-3,3-dimethyl-2,5-dioxopentyl)(ethyl)sulfanium iodide
- (5-Ethoxy-3,3-dimethyl-2,5-dioxopentyl)(dimethyl)sulfoxide
Uniqueness
(5-Ethoxy-3,3-dimethyl-2,5-dioxopentyl)(dimethyl)sulfanium bromide stands out due to its specific combination of functional groups and its bromide ion. This unique structure imparts distinct reactivity and stability, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
195453-95-3 |
|---|---|
Formule moléculaire |
C11H21BrO3S |
Poids moléculaire |
313.25 g/mol |
Nom IUPAC |
(5-ethoxy-3,3-dimethyl-2,5-dioxopentyl)-dimethylsulfanium;bromide |
InChI |
InChI=1S/C11H21O3S.BrH/c1-6-14-10(13)7-11(2,3)9(12)8-15(4)5;/h6-8H2,1-5H3;1H/q+1;/p-1 |
Clé InChI |
NNVVARMGGUIWCC-UHFFFAOYSA-M |
SMILES canonique |
CCOC(=O)CC(C)(C)C(=O)C[S+](C)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


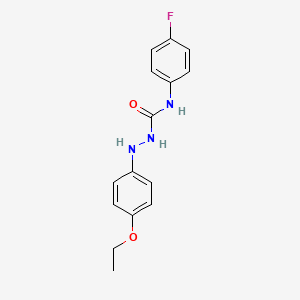
![6-[(Prop-2-yn-1-yl)oxy]naphthalene-2-carbonyl chloride](/img/structure/B12565027.png)
![1,4-Bis[(pyridin-2-yl)methyl]-1,4-diazepane](/img/structure/B12565029.png)
![2-[(4-Bromophenyl)carbamoyl]cyclohex-1-ene-1-carboxylic acid](/img/structure/B12565036.png)
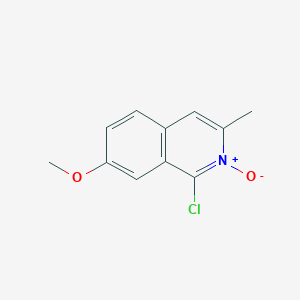
![2,4,6-Tris[4-(diethylamino)phenyl]-1,3,5-triazine](/img/structure/B12565046.png)
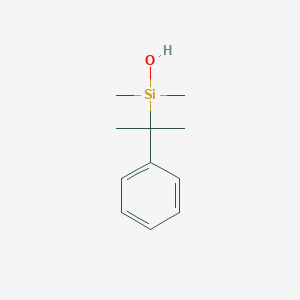
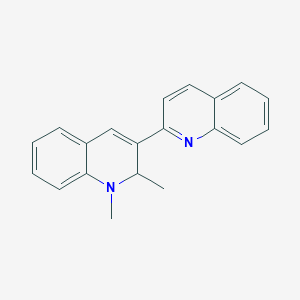
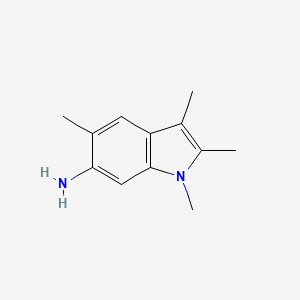
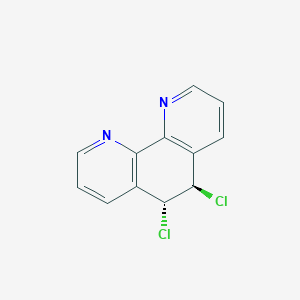
![8-methyl-1H-pyrimido[5,4-c]cinnoline-2,4-dithione](/img/structure/B12565088.png)

![1-Pyrenemethanamine, N-[[4-(dimethylamino)phenyl]methyl]-](/img/structure/B12565097.png)

